Ethyl 2-acetylhexanoate

Descripción

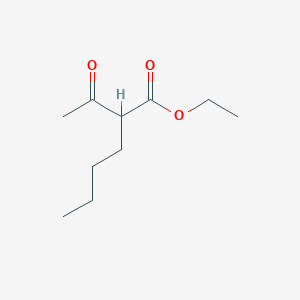

Structure

2D Structure

Propiedades

IUPAC Name |

ethyl 2-acetylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQBHVLCJERBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862687 | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; Fruity wine-like aroma | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.949-0.959 (20°) | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1540-29-0 | |

| Record name | Hexanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25322 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ACETYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKN84UW7SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-acetylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-acetylhexanoate (CAS No. 1540-29-0), a valuable organic compound with applications in the pharmaceutical, flavor, and fragrance industries. This document details its chemical and physical properties, safety information, a plausible experimental protocol for its synthesis via Claisen condensation, and a standard method for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Core Properties and Identification

This compound is a β-keto ester characterized by a hexanoyl backbone with an acetyl group at the alpha position relative to the ester. Its identity is firmly established by its unique CAS number and various spectroscopic signatures.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 1540-29-0[1] |

| Chemical Formula | C₁₀H₁₈O₃[1] |

| Molecular Weight | 186.25 g/mol [2] |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2-butylacetoacetate, 2-Acetylhexanoic acid ethyl ester, Ethyl acetylcaproate[1][2] |

| InChI Key | ZTOQBHVLCJERBS-UHFFFAOYSA-N |

| SMILES | CCCCC(C(=O)C)C(=O)OCC |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow, transparent oily liquid with a fruity, wine-like aroma.[3][4] |

| Boiling Point | 221.5 °C at 760 mmHg[5], 111.5 °C at 1.8 kPa[6][7] |

| Density | Approximately 0.95 g/cm³[6][8] |

| Refractive Index | ~1.429 - 1.432[5][8] |

| Flash Point | Approximately 65 °C at 1 mmHg to 89.1 °C[5] |

| Vapor Pressure | 0.107 mmHg at 25°C[5][6] |

| Solubility | Practically insoluble in water; soluble in organic solvents such as ethanol, chloroform, and methanol.[4][6][9] |

Table 3: Safety Information for this compound

| Hazard | Description |

| GHS Pictogram | Exclamation Mark (GHS07) |

| Signal Word | Warning |

| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis Protocol: Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction between ethyl hexanoate (B1226103) and ethyl acetate (B1210297), using a strong base such as sodium ethoxide.

Experimental Methodology

Materials:

-

Ethyl hexanoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene (B28343) (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a drying tube), and a dropping funnel is charged with sodium ethoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of ethyl hexanoate and ethyl acetate is added dropwise to the stirred suspension of sodium ethoxide in toluene at a controlled temperature, typically room temperature or slightly below.

-

Reaction: After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then quenched by the slow addition of dilute hydrochloric acid until the solution is acidic. The organic layer is separated using a separatory funnel.

-

Purification: The organic layer is washed sequentially with water and brine. The separated organic phase is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Caption: Synthesis of this compound via Claisen Condensation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound.

Experimental Methodology

Instrumentation and Materials:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of esters (e.g., DB-5ms or equivalent)

-

Helium (carrier gas)

-

This compound standard

-

Solvent for sample dilution (e.g., ethyl acetate or hexane)

-

Microsyringe

Procedure:

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent. A series of calibration standards are prepared by serial dilution of the stock solution. The sample to be analyzed is also diluted to an appropriate concentration.

-

GC-MS Parameters: The GC-MS instrument is set up with the following typical parameters (these may need to be optimized for the specific instrument):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-400

-

-

Analysis: A small volume (typically 1 µL) of the prepared sample or standard is injected into the GC-MS.

-

Data Analysis: The resulting chromatogram and mass spectrum are analyzed. The retention time of the peak corresponding to this compound in the sample is compared to that of the standard for identification. The mass spectrum is compared with a reference library (e.g., NIST) for confirmation. Quantification can be performed by creating a calibration curve from the peak areas of the standards.

Caption: General workflow for the analysis of this compound by GC-MS.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the protons of the hexanoyl chain.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the ester and ketone groups, as well as for the carbons of the ethyl and hexanoyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone functional groups.[3]

-

Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification.[3]

This technical guide serves as a foundational resource for professionals working with this compound. For further details on specific applications and advanced analytical techniques, consulting peer-reviewed literature is recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CAS 1540-29-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (1540-29-0) for sale [vulcanchem.com]

- 5. This compound|1540-29-0 - MOLBASE Encyclopedia [m.molbase.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 1540-29-0 [chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. nbinno.com [nbinno.com]

Ethyl 2-acetylhexanoate structural formula and IUPAC name

An In-depth Technical Guide to Ethyl 2-acetylhexanoate

This guide provides a comprehensive overview of the chemical compound this compound, focusing on its nomenclature and structural representation as per the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Nomenclature

The officially recognized IUPAC name for the compound is This compound .[1][2][3] This name is derived from its ester structure, which is based on hexanoic acid. The "ethyl" prefix indicates the ethyl group attached to the oxygen of the ester, while "2-acetyl" specifies an acetyl group substituent on the second carbon of the hexanoate (B1226103) main chain. An alternative, though less common, systematic name is hexanoic acid, 2-acetyl-, ethyl ester.[1][2]

Structural Formula

The molecular structure of this compound is characterized by a six-carbon hexanoate backbone. An ethyl ester group is attached to the first carbon, and an acetyl group is substituted at the second carbon position.

2.1. 2D Structural Representation

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₃ | [1][3][4][5] |

| Molecular Weight | 186.25 g/mol | [1][3][5] |

| CAS Number | 1540-29-0 | [1][2][3] |

| Appearance | Colorless clear liquid | [2][4] |

| Boiling Point | 221.5 °C at 760 mmHg | [3][4] |

| Density | 0.95 g/cm³ | [3][4] |

| Flash Point | 88.89 °C | [6] |

| Canonical SMILES | CCCCC(C(=O)C)C(=O)OCC | [2] |

IUPAC Naming Convention Logic

The following diagram illustrates the logical process for deriving the IUPAC name "this compound".

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. This compound | 1540-29-0-Molbase [molbase.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]

Spectroscopic data of Ethyl 2-acetylhexanoate (NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetylhexanoate, tailored for researchers, scientists, and professionals in drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data of this compound

This compound (CAS No: 1540-29-0, Molecular Formula: C₁₀H₁₈O₃, Molecular Weight: 186.25 g/mol ) is a colorless liquid with a fruity, wine-like aroma.[1][2] Spectroscopic analysis is crucial for its structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | CH₃ (acetyl) |

| Data not available | - | - | CH (alpha-carbon) |

| Data not available | - | - | O-CH₂ (ethyl) |

| Data not available | - | - | CH₂ (butyl chain) |

| Data not available | - | - | CH₂ (butyl chain) |

| Data not available | - | - | CH₂ (butyl chain) |

| Data not available | - | - | O-CH₂-CH₃ (ethyl) |

| Data not available | - | - | CH₃ (butyl chain) |

Specific chemical shift and coupling constant data for this compound were not explicitly found in the search results. The table indicates the expected proton environments.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.[3]

| Chemical Shift (ppm) | Assignment |

| Data not available | C=O (ester) |

| Data not available | C=O (ketone) |

| Data not available | O-CH₂ (ethyl) |

| Data not available | CH (alpha-carbon) |

| Data not available | CH₂ (butyl chain) |

| Data not available | CH₂ (butyl chain) |

| Data not available | CH₂ (butyl chain) |

| Data not available | CH₃ (acetyl) |

| Data not available | O-CH₂-CH₃ (ethyl) |

| Data not available | CH₃ (butyl chain) |

Specific chemical shift data for this compound were not explicitly found in the search results. The table indicates the expected carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1750 | C=O stretch (ester) |

| ~1715 | C=O stretch (ketone) |

| ~2850-2960 | C-H stretch (alkane) |

| ~1250-1230 | C-O stretch (ester)[5] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[1] The molecular ion peak and fragmentation pattern are used to determine the molecular weight and structure of the compound.

Major Mass Spectral Peaks

| m/z | Assignment |

| 186 | [M]⁺ (Molecular Ion) |

| Data not available | Fragment ions |

Specific fragmentation data were not explicitly found in the search results.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[6][7] For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[7]

-

Filtration : Filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube to remove any particulate matter.[6] The sample depth in the tube should be around 4-5 cm.[6][7][8]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

The instrument locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[7]

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[7]

-

The probe is tuned to the appropriate nucleus (¹H or ¹³C).[9]

-

Acquire the data using appropriate pulse sequences and acquisition parameters.[7]

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation : Place a drop of neat this compound onto the surface of a polished salt plate (e.g., NaCl or KBr).[10][11]

-

Film Formation : Place a second salt plate on top of the first to spread the liquid into a thin, uniform film, ensuring no air bubbles are trapped.[10][11]

-

Data Acquisition :

-

Cleaning : After analysis, clean the salt plates with a suitable solvent (e.g., isopropanol (B130326) or acetone) and store them in a desiccator.[10][11]

Mass Spectrometry Protocol (Electron Impact - for Volatile Liquids)

-

Sample Introduction : this compound, being a volatile liquid, can be introduced directly or via a gas chromatograph (GC-MS).[13][14] For direct infusion, a small amount of the liquid is introduced into the instrument's vacuum system.

-

Ionization : In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14]

-

Mass Analysis : The resulting ions (molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[14]

-

Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of Chemical Compounds.

References

- 1. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound(1540-29-0) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(1540-29-0) IR Spectrum [chemicalbook.com]

- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. research.reading.ac.uk [research.reading.ac.uk]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. homework.study.com [homework.study.com]

- 13. organomation.com [organomation.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Solubility Profile of Ethyl 2-acetylhexanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-acetylhexanoate, a key intermediate in various chemical syntheses. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document presents the available qualitative and estimated data. To provide a comparative context, quantitative solubility data for the structurally related and widely used compound, ethyl acetoacetate (B1235776), is also included. Furthermore, a detailed, generalized experimental protocol for determining the solubility of liquid esters in organic solvents is provided, alongside a visual workflow diagram.

Introduction to this compound

This compound (CAS No. 1540-29-0) is a colorless to pale yellow liquid with a fruity, wine-like aroma.[1] Its chemical structure, featuring an ethyl ester and an acetyl group, contributes to its lipophilic nature, which in turn governs its solubility in various media.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and as a flavoring agent.

Solubility Data

This compound

| Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Water | 25 | 1858 mg/L | Estimated | [2] |

| Water | Not Specified | Practically Insoluble | Qualitative | [1][3] |

| Ethanol | Not Specified | Soluble | Qualitative | [1][3] |

| Chloroform | Not Specified | Soluble | Qualitative | [4][5] |

| Methanol | Not Specified | Slightly Soluble | Qualitative | [4][5] |

| Most Organic Solvents | Not Specified | Soluble | Qualitative | [4][6] |

Comparative Solubility Data: Ethyl Acetoacetate

To offer insight into the potential solubility behavior of this compound, the following table presents quantitative data for ethyl acetoacetate (CAS No. 141-97-9), a structurally similar, though more polar, compound. It is important to note that the presence of the additional butyl group in this compound will likely increase its solubility in non-polar organic solvents and decrease its solubility in polar solvents compared to ethyl acetoacetate.

| Solvent | Temperature (°C) | Solubility (g/100mL) |

| Water | 20 | 13 |

| Common Organic Solvents | Not Specified | Miscible |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then quantifying the concentration of the solute in the resulting solution.

3.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, toluene)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended micro-particles.

-

Record the exact volume of the filtered solution.

-

-

Quantitative Analysis:

-

Dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (GC-FID or HPLC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

3.3. Data Calculation

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a liquid solute.

Conclusion

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, its general solubility profile can be inferred from its chemical structure and the available qualitative data. It is expected to be highly soluble in a wide range of organic solvents and practically insoluble in water. For precise formulation and process design, it is recommended that experimental determination of solubility be carried out using a robust methodology, such as the one outlined in this guide. The provided data for ethyl acetoacetate serves as a useful, albeit approximate, reference point for predicting its behavior.

References

- 1. Ethyl Hexanoate | 123-66-0 [chemicalbook.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chembk.com [chembk.com]

- 4. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. celanese.com [celanese.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 2-acetylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of Ethyl 2-acetylhexanoate (CAS No. 1540-29-0), a versatile organic compound with applications in the flavor and fragrance industry, as well as a building block in the synthesis of agrochemicals.[1][2] This document outlines its boiling point and density, provides detailed experimental protocols for their determination, and presents a logical workflow for its application in chemical synthesis.

Physicochemical Data of this compound

The boiling point and density are critical parameters for the handling, processing, and application of this compound. A summary of these properties is presented in the table below. It is important to note that the boiling point is highly dependent on the ambient pressure.

| Property | Value | Conditions |

| Boiling Point | 224 °C | at 760 mmHg[3] |

| 221.5 °C | at 760 mmHg[4] | |

| 111.5 °C | at 1.8 kPa | |

| 65 °C | at 1 mmHg[5][6] | |

| Density | 0.949 - 0.959 g/cm³ | at 20 °C[7][8] |

| 0.950 g/mL | Not specified[3] | |

| 0.95 g/cm³ | Not specified[5][6] | |

| 0.957 g/cm³ | Not specified[4] |

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical research and quality control. The following sections detail standardized laboratory procedures for these measurements.

Determination of Boiling Point (Micro-Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., melting point apparatus)

-

Capillary tube (sealed at one end)

-

Small test tube (e.g., sodium fusion tube)

-

Thermometer

-

Heating oil (e.g., paraffin)

-

Bunsen burner or hot plate

Procedure:

-

Fill the small test tube with the liquid sample (this compound) to a depth of about 2-3 cm.

-

Place the capillary tube, with its open end downwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing the heating oil, ensuring the top of the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.[5]

-

Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[6] Record this temperature.

Determination of Density using a Pycnometer

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (a specific gravity bottle)

-

Analytical balance (accurate to at least 0.001 g)

-

Thermometer

-

Water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and record its mass.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and return it to the water bath to reach the same constant temperature.

-

Dry the exterior of the pycnometer and record its mass.

-

The density of the liquid is calculated using the following formula: Density = (Mass of liquid) / (Volume of liquid) Where the volume of the liquid is determined from the mass of the water and its known density at that temperature.

Application in Agrochemical Synthesis

This compound serves as a key intermediate in the synthesis of certain fungicides, such as Ethirimol and Dimethirimol, which are used to control powdery mildew on crops.[2] The following diagram illustrates the logical workflow from the precursor to the final agrochemical products.

Caption: Synthesis pathway of fungicides from this compound.

References

Tautomerism in Ethyl 2-acetylhexanoate: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 2-acetylhexanoate, a β-keto ester of interest in synthetic chemistry and drug development. The equilibrium between the keto and enol forms is a critical determinant of the molecule's reactivity, polarity, and potential for interaction with biological targets. This document outlines the theoretical underpinnings of tautomerism, details the experimental methodologies for its quantification, presents relevant data, and discusses the key factors influencing the tautomeric ratio. Due to the limited direct experimental data for this compound, this guide leverages established principles and data from the closely related and extensively studied analogue, ethyl acetoacetate (B1235776), to provide a robust predictive framework.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a form of constitutional isomerism where a ketone or aldehyde (the keto form) is in equilibrium with its corresponding enol form (an alcohol bonded to a carbon-carbon double bond).[1][2] This equilibrium is a dynamic process involving the migration of a proton and the shifting of pi electrons.[3] For β-dicarbonyl compounds like this compound, the presence of an acidic α-hydrogen between the two carbonyl groups facilitates this tautomerization, often resulting in a significant population of both tautomers at equilibrium.[4]

The relative stability of the keto and enol forms is influenced by several factors, including intramolecular hydrogen bonding, conjugation, and solvent effects.[1][5] The enol form of β-keto esters is notably stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, as well as by the conjugation of the C=C double bond with the carbonyl group.[1][6]

Theoretical Framework and Influencing Factors

The position of the keto-enol equilibrium is highly sensitive to the molecular structure and the surrounding environment. The key factors governing the tautomeric ratio in this compound are:

-

Solvent Polarity: The solvent plays a crucial role in determining the equilibrium position.[4] Non-polar solvents tend to favor the less polar enol form, which is stabilized by intramolecular hydrogen bonding.[7] In contrast, polar solvents can form intermolecular hydrogen bonds with the keto form, thereby stabilizing it and shifting the equilibrium in its favor.[7][8]

-

Temperature: Changes in temperature can shift the equilibrium. By studying the equilibrium constant at various temperatures, thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of tautomerization can be determined.[7] Generally, an increase in temperature favors the keto form.[9]

-

Concentration: At high concentrations, intermolecular interactions may become more significant and could potentially influence the equilibrium.[7]

-

Substituent Effects: The nature of the substituents on the β-keto ester can exert electronic and steric effects that alter the relative stabilities of the tautomers.[3] In this compound, the butyl group at the α-position may have a subtle steric influence on the equilibrium compared to the unsubstituted ethyl acetoacetate.

Quantitative Analysis of Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | % Enol (Ethyl Acetoacetate) |

| Hexane (Non-polar) | 1.9 | ~46% |

| Carbon Tetrachloride (Non-polar) | 2.2 | 49%[1] |

| Benzene (Non-polar) | 2.3 | ~28% |

| Chloroform (Polar aprotic) | 4.8 | 17%[10] |

| Acetonitrile (Polar aprotic) | 37.5 | 8%[10] |

| Methanol (Polar protic) | 32.7 | 27%[10] |

| Water (Polar protic) | 80.1 | <2%[1] |

| Dimethyl Sulfoxide (DMSO) (Polar aprotic) | 46.7 | 9%[10] |

Note: The data for ethyl acetoacetate is compiled from various sources and serves as a predictive model for this compound.

Experimental Protocols

The most reliable and widely used method for determining the keto-enol tautomeric ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[3][7] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each tautomer.[3]

¹H NMR Spectroscopy for Tautomer Ratio Determination

Objective: To quantify the percentage of keto and enol forms of this compound in a given solvent.

Materials:

-

This compound

-

Deuterated solvents (e.g., CDCl₃, C₆D₆, (CD₃)₂SO)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Prepare a solution of this compound in the desired deuterated solvent at a known concentration (e.g., 0.20 mole fraction).[4]

-

Transfer the solution to an NMR tube and add a small amount of TMS.

-

Acquire the ¹H NMR spectrum of the sample at a constant temperature (e.g., 25 °C).[3] Ensure the spectral window is wide enough to include the downfield enolic hydroxyl proton (typically δ 12-13 ppm).

-

Identify the characteristic signals for the keto and enol forms. For the enol form, key signals include the vinyl proton and the enolic hydroxyl proton. For the keto form, the α-proton is characteristic.

-

Carefully integrate the area under the distinct peaks corresponding to the keto and enol tautomers.[4] To improve accuracy, integrate multiple non-overlapping peaks for each tautomer and average the results.

-

Calculate the percentage of the enol form using the following formula:

% Enol = [Integral of Enol Signal(s) / (Integral of Enol Signal(s) + Integral of Keto Signal(s))] * 100

Note: Ensure that the integrals are normalized based on the number of protons contributing to each signal.[3]

-

The equilibrium constant (Keq) can then be calculated as:

Keq = % Enol / % Keto

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium.[7] The enol form, with its conjugated π-system, absorbs at a longer wavelength compared to the non-conjugated keto form.[7][10] By measuring the absorbance at wavelengths specific to each tautomer, their relative concentrations can be determined. This method is often complemented by computational calculations to simulate the spectra of the individual tautomers for more accurate analysis.[7]

Visualizing Tautomerism and Experimental Workflow

Tautomeric Equilibrium of this compound

Caption: Keto-enol equilibrium of this compound.

Experimental Workflow for NMR Analysis

Caption: Workflow for determining tautomer ratio by NMR.

Conclusion

The tautomeric equilibrium of this compound is a dynamic and sensitive interplay of structural and environmental factors. While the keto form is generally favored, the enol tautomer can be significantly populated, particularly in non-polar solvents, due to the stabilizing effects of intramolecular hydrogen bonding and conjugation. Understanding and quantifying this equilibrium is paramount for researchers in drug development and synthetic chemistry, as it directly impacts the molecule's chemical behavior and potential biological activity. The methodologies and principles outlined in this guide, primarily leveraging ¹H NMR spectroscopy and comparative data from ethyl acetoacetate, provide a robust framework for the comprehensive study of tautomerism in this and related β-keto esters.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. quora.com [quora.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. benchchem.com [benchchem.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Acetyl Group in Ethyl 2-acetylhexanoate: A Hub of Chemical Reactivity for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 2-acetylhexanoate, a β-keto ester, is a versatile building block in organic synthesis, primarily due to the rich and varied chemical reactivity of its acetyl group. The strategic positioning of the acetyl carbonyl group beta to the ester carbonyl group creates a unique electronic environment that allows for a wide range of chemical transformations. This guide provides a detailed exploration of the chemical reactivity of the acetyl group in this compound, offering insights into its synthetic utility, complete with experimental protocols, quantitative data, and mechanistic diagrams to inform research and development in the pharmaceutical and chemical industries.

Core Reactivity: The Acidic α-Hydrogen and Enolate Formation

The cornerstone of the acetyl group's reactivity in this compound is the pronounced acidity of the α-hydrogen located on the carbon atom situated between the two carbonyl groups. The conjugate base, a resonance-stabilized enolate, is readily formed in the presence of a suitable base. This enolate is a potent nucleophile, serving as the key intermediate in numerous carbon-carbon bond-forming reactions.

The formation of this stabilized enolate is the gateway to the diverse reactivity of the acetyl group, enabling reactions such as alkylation, acylation, and various condensation reactions. The stability of the enolate intermediate is crucial, as it allows for its generation in high concentration under relatively mild basic conditions.

Key Chemical Transformations of the Acetyl Group

The nucleophilic enolate derived from this compound can participate in a variety of synthetically valuable reactions. The following sections detail the most significant transformations, providing mechanistic insights and experimental frameworks.

Alkylation: Building Carbon Skeletons

One of the most powerful applications of the acetyl group's reactivity is the alkylation of the α-carbon. The enolate readily reacts with alkyl halides in an SN2 fashion to introduce new alkyl substituents. This reaction is fundamental for extending the carbon framework of the molecule.

Table 1: Quantitative Data for Alkylation of β-Keto Esters

| Alkylating Agent | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference Compound |

| Methyl Iodide | Sodium Ethoxide | Ethanol (B145695) | 2 | Reflux | 70-80 | Ethyl Acetoacetate |

| Ethyl Iodide | Sodium Hydride | DMF | 4 | Room Temp. | 85-95 | Diethyl Malonate |

| Benzyl Bromide | Potassium Carbonate | Acetone | 6 | Reflux | 80-90 | Ethyl Acetoacetate |

Note: Data for analogous β-keto esters are provided to illustrate typical reaction parameters. Yields are highly dependent on the specific substrate and reaction conditions.

Experimental Protocol: Alkylation of this compound with Methyl Iodide

-

Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 50 mL of absolute ethanol.

-

Base Addition: Carefully add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ.

-

Substrate Addition: Once all the sodium has reacted, add this compound (1.0 equivalent) dropwise to the solution at room temperature.

-

Enolate Formation: Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with 1 M HCl. Remove the ethanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to yield Ethyl 2-acetyl-2-methylhexanoate.

Decarboxylation: Synthesis of Ketones

Following alkylation, the resulting substituted β-keto ester can be hydrolyzed to the corresponding β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone. This two-step sequence, known as the acetoacetic ester synthesis, provides a powerful method for the synthesis of a wide variety of substituted ketones. The acetyl group, after facilitating the initial alkylation, is ultimately removed as part of the ester group that is cleaved.

Table 2: Spectroscopic Data for a Decarboxylation Product

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |

| 3-Methyl-2-heptanone | 2.45 (q, 1H), 2.14 (s, 3H), 1.60-1.20 (m, 6H), 1.08 (d, 3H), 0.89 (t, 3H) | 212.8, 45.9, 34.5, 29.3, 22.8, 16.5, 14.0 | 2960, 2930, 2870, 1715 (C=O), 1460, 1360 |

Note: Spectroscopic data for 3-Methyl-2-heptanone, the product of methylation followed by decarboxylation of this compound.[1][2]

Experimental Protocol: Hydrolysis and Decarboxylation of Ethyl 2-acetyl-2-methylhexanoate

-

Hydrolysis: To a round-bottom flask containing the alkylated ester, add a 10% aqueous solution of sodium hydroxide (B78521) (2.5 equivalents).

-

Saponification: Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (saponified).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with 6 M HCl until the pH is approximately 2.

-

Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until gas evolution ceases.

-

Extraction: Cool the solution and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and remove the solvent by distillation. The resulting ketone, 3-methyl-2-heptanone, can be further purified by distillation.

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl functionality of the acetyl group in this compound is an excellent precursor for the synthesis of various heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.

Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. The two carbonyl groups of the acetyl and ester moieties provide the electrophilic centers for condensation with the dinucleophilic hydrazine.

Experimental Protocol: Synthesis of a Pyrazole Derivative

-

Mixing Reagents: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (B1144303) (1.1 equivalents) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water.

In the Hantzsch pyridine (B92270) synthesis, a β-keto ester like this compound condenses with an aldehyde and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[3][4][5][6][7] This multicomponent reaction is a powerful tool for accessing highly substituted pyridine rings.

Experimental Protocol: Hantzsch Pyridine Synthesis

-

Reactant Mixture: In a round-bottom flask, combine this compound (2.0 equivalents), the desired aldehyde (e.g., benzaldehyde (B42025), 1.0 equivalent), and ammonium acetate (B1210297) (1.2 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux for 4-6 hours.

-

Oxidation (optional, for pyridine): After cooling, an oxidizing agent (e.g., ceric ammonium nitrate (B79036) or nitric acid) can be added to aromatize the dihydropyridine.

-

Isolation: The product often precipitates from the reaction mixture upon cooling or after the addition of water. The solid can be collected by filtration and purified by recrystallization.

The active methylene (B1212753) group of this compound can participate in Knoevenagel condensation with aldehydes and ketones, catalyzed by a weak base like piperidine (B6355638) or pyridine.[8][9][10][11][12] This reaction leads to the formation of an α,β-unsaturated product.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde

-

Reactant and Catalyst: To a solution of this compound (1.0 equivalent) and benzaldehyde (1.0 equivalent) in toluene, add a catalytic amount of piperidine and acetic acid.

-

Water Removal: Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the product by column chromatography or distillation.

The Japp-Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto ester to form a hydrazone.[13][14][15][16][17] This reaction typically results in the cleavage of the acetyl group, providing access to α-keto acid hydrazones, which are valuable intermediates, for instance, in the Fischer indole (B1671886) synthesis.

Visualizing the Reactivity

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for the reactions of the acetyl group in this compound.

Caption: Mechanism of enolate formation from this compound.

Caption: Workflow for the synthesis of ketones via alkylation and decarboxylation.

Caption: Pathways to pyrazole and pyridine heterocycles.

Conclusion

The acetyl group in this compound is a remarkably versatile functional handle that provides access to a vast chemical space. Its ability to stabilize an adjacent carbanion through enolate formation is the key to its utility in constructing complex molecular architectures. From the straightforward synthesis of substituted ketones via alkylation and decarboxylation to its role as a linchpin in the multicomponent assembly of medicinally relevant heterocyclic cores, this compound remains a valuable and cost-effective starting material for synthetic chemists. A thorough understanding of the reactivity of its acetyl group, as detailed in this guide, is essential for leveraging its full potential in the design and execution of novel synthetic strategies in academic and industrial research.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Methylheptan-2-one | C8H16O | CID 92927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Solved Experiment 1: Hantzsch Pyridine Synthesis: | Chegg.com [chegg.com]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 9. asianpubs.org [asianpubs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 12. researchgate.net [researchgate.net]

- 13. synarchive.com [synarchive.com]

- 14. Japp-Klingemann Reaction [drugfuture.com]

- 15. organicreactions.org [organicreactions.org]

- 16. researchgate.net [researchgate.net]

- 17. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to the Lipophilicity and logP of Ethyl 2-acetylhexanoate

This technical guide provides a comprehensive overview of the lipophilicity of Ethyl 2-acetylhexanoate, a key physicochemical parameter for researchers, scientists, and professionals in drug development. The document details its octanol-water partition coefficient (logP), presents standard experimental protocols for its determination, and illustrates the workflows and its relevance in pharmaceutical sciences.

Understanding Lipophilicity and the Partition Coefficient (logP)

Lipophilicity is a critical property of a molecule that describes its ability to dissolve in fats, oils, lipids, and non-polar solvents. It is a key determinant of the pharmacokinetic and pharmacodynamic properties of a drug candidate. The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium. The logarithm of this ratio is known as logP:

logP = log ( [solute]octanol / [solute]water )

A positive logP value indicates a preference for the lipidic (n-octanol) phase, signifying higher lipophilicity (hydrophobicity). Conversely, a negative logP value indicates a preference for the aqueous phase, signifying higher hydrophilicity. This parameter profoundly influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Lipophilicity Profile of this compound

Data Presentation: Predicted logP Values

| Parameter | Predicted Value | Source |

| XlogP3 | 2.3 | PubChem[3][4] |

| XlogP3-AA | 2.30 | The Good Scents Company[1] |

| logP (o/w) (estimated) | 2.250 | The Good Scents Company[1] |

| ACD/LogP | 2.66 | Guidechem[2] |

These values consistently indicate that this compound is a moderately lipophilic compound, suggesting it is more soluble in lipids and organic solvents than in water.

Experimental Protocols for logP Determination

Two primary methods are widely accepted for the experimental determination of logP: the Shake-Flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

OECD Guideline 107: Shake-Flask Method

The Shake-Flask method is the traditional and most direct method for logP determination.[5] It is suitable for logP values in the range of -2 to 4.[6][7]

Principle: The partition coefficient (P) is determined by measuring the equilibrium concentrations of the test substance in n-octanol and water after they have been in contact.[6]

Detailed Methodology:

-

Preparation of Phases: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period to allow the phases to become distinct.

-

Test Substance Preparation: A stock solution of this compound is prepared in one of the phases (typically the one in which it is more soluble). The concentration should not exceed 0.01 mol/L in either phase.[6]

-

Partitioning: Accurately measured volumes of the two saturated phases and a precise amount of the test substance stock solution are placed into a suitable vessel (e.g., a separatory funnel or centrifuge tube). The recommended temperature is between 20 to 25°C and should be kept constant.[7]

-

Equilibration: The vessel is shaken vigorously to ensure intimate mixing of the two phases and to facilitate the partitioning of the substance. The agitation time must be sufficient to reach equilibrium. Following agitation, the mixture is centrifuged to achieve a clean separation of the two phases.[7]

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC), HPLC, or photometry.[7][8]

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase (Co) to the concentration in the aqueous phase (Cw). The logP is the base-10 logarithm of this value. The experiment is typically repeated with different volume ratios of the two phases.[7]

OECD Guideline 117: HPLC Method

The RP-HPLC method provides a faster, automated alternative for estimating logP and is particularly useful for compounds with high lipophilicity.[9]

Principle: This method is based on the correlation between a substance's retention time on a non-polar stationary phase (like C18) and its n-octanol/water partition coefficient.[10][11] A series of reference compounds with known logP values are used to create a calibration curve.

Detailed Methodology:

-

System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18), a pump, an injector, and a suitable detector (e.g., UV-Vis) is used.[10]

-

Mobile Phase: The mobile phase is typically a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. The pH of the buffer should be chosen to ensure the analyte is in its non-ionized form.[10]

-

Reference Standards: A set of reference compounds with well-established logP values, bracketing the expected logP of the test substance, are selected. Solutions of these standards are prepared.

-

Calibration: Each reference standard is injected into the HPLC system, and its retention time (tR) is recorded. The dead time (t0), the time for an unretained compound to pass through the column, is also measured. The capacity factor (k) is calculated for each standard using the formula: k = (tR - t0) / t0 . A calibration curve is generated by plotting the known logP values of the standards against their corresponding log k values.[10][12]

-

Sample Analysis: A solution of this compound is injected into the same HPLC system under identical conditions, and its retention time is measured to calculate its log k value.

-

logP Estimation: The logP of this compound is determined by interpolating its log k value onto the calibration curve generated from the reference standards.

Visualizations: Workflows and Relationships

Experimental Workflow: Shake-Flask Method```dot

Caption: Workflow for logP estimation using the RP-HPLC method.

Relationship between logP and Drug Development

Caption: The influence of lipophilicity (logP) on key ADME/Tox properties in drug development.

References

- 1. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H18O3) [pubchemlite.lcsb.uni.lu]

- 5. oecd.org [oecd.org]

- 6. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 7. oecd.org [oecd.org]

- 8. agilent.com [agilent.com]

- 9. acri.gov.tw [acri.gov.tw]

- 10. ecetoc.org [ecetoc.org]

- 11. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-acetylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of ethyl 2-acetylhexanoate, a valuable intermediate in the production of fungicides and a component in flavoring agents.[1] The synthesis is achieved through the alkylation of ethyl acetoacetate (B1235776) with a suitable alkyl halide.

Reaction Principle

The synthesis of this compound from ethyl acetoacetate is a classic example of the acetoacetic ester synthesis, which allows for the formation of α-substituted ketones and esters.[2][3] The reaction proceeds via the deprotonation of the α-carbon of ethyl acetoacetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with an alkyl halide, in this case, 1-bromobutane, to yield the desired product, this compound.[4][5][6]

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Ethyl acetoacetate | Reagent Grade |

| 1-Bromobutane | Reagent Grade |

| Sodium metal | ACS Reagent Grade |

| Absolute Ethanol (B145695) | Anhydrous, 200 proof |

| 5-L round-bottomed flask | - |

| Mechanical stirrer | - |

| Reflux condenser | - |

| Separatory funnel | - |

| Heating mantle/Steam bath | - |

| Distillation apparatus | - |

| Calcium chloride drying tube | - |

| Litmus (B1172312) paper | - |

Procedure: Synthesis of this compound

This protocol is adapted from a well-established procedure for the alkylation of ethyl acetoacetate.[7]

1. Preparation of Sodium Ethoxide:

-

In a 5-L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride drying tube, place 2.5 L of absolute ethanol.

-

Gradually add 115 g (5 moles) of metallic sodium in small pieces to the ethanol. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation. This process may take three to four hours.[7]

2. Formation of the Enolate:

-

Once all the sodium has dissolved, add 650 g (5 moles) of ethyl acetoacetate to the sodium ethoxide solution.[7]

3. Alkylation Reaction:

-

Begin stirring the solution and heat it to a gentle reflux using a steam bath or heating mantle.

-

Over a period of approximately two hours, add 750 g (5.47 moles) of n-butyl bromide to the boiling solution via a separatory funnel.[7]

-

Continue refluxing and stirring the mixture until a sample of the solution is neutral to moist litmus paper. This typically takes six to ten hours.[7]

4. Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Decant the solution from the precipitated sodium bromide.

-

Wash the sodium bromide salt with 100 mL of absolute alcohol and add the washings to the main solution.[7]

-

Remove the ethanol by distillation through a short column from a steam bath.[7]

-

The crude residue can be further purified by distillation under reduced pressure. Collect the fraction boiling at 112–117 °C/16 mm Hg.[7] The expected yield of the pure ester is between 642–672 g (69–72% of the theoretical amount).[7]

Data Presentation

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H18O3[1] |

| Molecular Weight | 186.25 g/mol [1][8] |

| Appearance | Colourless clear liquid[1][8] |

| Odor | Fruity, wine-like aroma[1] |

| Boiling Point | 221.00 to 222.00 °C @ 760.00 mm Hg[9]; 224 °C[10] |

| Density | 0.949 to 0.959 g/mL @ 20.00 °C[9] |

| Refractive Index | 1.425 to 1.435 @ 20.00 °C[9] |

| Solubility | Practically insoluble in water[1][8] |

| CAS Number | 1540-29-0[1][8] |

Reactant and Product Summary

| Compound | Molar Mass ( g/mol ) | Moles Used | Volume/Mass Used |

| Ethyl acetoacetate | 130.14 | 5 | 650 g |

| Sodium | 22.99 | 5 | 115 g |

| 1-Bromobutane | 137.02 | 5.47 | 750 g |

| This compound | 186.25 | Theoretical: 5 | Experimental Yield: 642–672 g |

Visualizations

Reaction Pathway

The following diagram illustrates the reaction mechanism for the synthesis of this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

This diagram outlines the key steps in the experimental protocol.

Caption: Step-by-step workflow for the synthesis and purification.

References

- 1. Page loading... [wap.guidechem.com]

- 2. What alkyl bromide should be used in the acetoacetic ester synthe... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound (1540-29-0) for sale [vulcanchem.com]

- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 6. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | C10H18O3 | CID 95466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ethyl 2-acetyl hexanoate, 1540-29-0 [thegoodscentscompany.com]

- 10. chemsynthesis.com [chemsynthesis.com]

Application Notes and Protocols: Synthesis of Ethyl 2-acetylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the mechanism and a comprehensive experimental protocol for the synthesis of ethyl 2-acetylhexanoate. The primary synthetic route discussed is the acetoacetic ester synthesis, a robust and widely used method for the formation of α-alkylated β-keto esters. This protocol is intended for laboratory-scale synthesis and includes information on reaction conditions, purification, and characterization of the final product.

Introduction

This compound is a β-keto ester of interest in various fields, including flavor and fragrance industries, and as a versatile intermediate in organic synthesis for the preparation of more complex molecules. Its synthesis is a classic example of the acetoacetic ester synthesis, which leverages the acidity of the α-hydrogens of ethyl acetoacetate (B1235776) to facilitate carbon-carbon bond formation.

Mechanism of Synthesis: Acetoacetic Ester Synthesis

The synthesis of this compound proceeds via the alkylation of ethyl acetoacetate with 1-bromobutane (B133212). The reaction mechanism involves three key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), is used to deprotonate the α-carbon of ethyl acetoacetate. The α-hydrogens are particularly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance.

-

Nucleophilic Attack (Alkylation): The resonance-stabilized enolate of ethyl acetoacetate acts as a potent nucleophile. It attacks the electrophilic carbon of 1-bromobutane in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the new carbon-carbon bond, attaching the butyl group to the α-carbon of the ethyl acetoacetate backbone.

-

Product Formation: The immediate product of the SN2 reaction is this compound. The reaction is typically driven to completion by using an excess of the alkylating agent or by removing the ethanol (B145695) byproduct.

A diagram illustrating the overall reaction is provided below.

Caption: Overall reaction for the synthesis of this compound.

Data Presentation

Physical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₈O₃ |

| Molecular Weight | 186.25 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 224 °C at 760 mmHg; 112-117 °C at 16 mmHg[1] |

| Density | 0.950 g/mL |

| Refractive Index (n²⁰/D) | 1.4290 |

| ¹H NMR Spectroscopy | Available |

| IR Spectroscopy | Available |

| Mass Spectrometry | Available |

Reaction Parameters and Yield

| Reactant 1 (Ethyl Acetoacetate) | Reactant 2 (1-Bromobutane) | Base (Sodium) | Solvent (Absolute Ethanol) | Reaction Conditions | Yield of this compound | Reference |

| 5 moles (650 g) | 5.47 moles (750 g) | 5 atoms (115 g) | 2.5 L | Gentle boiling for 2 hours | 642–672 g | Organic Syntheses[1] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses for the preparation of ethyl n-butylacetoacetate, which is an alternative name for this compound.[1]

Materials:

-

Round-bottom flask (5 L)

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Sodium metal (115 g, 5 atoms)

-

Absolute ethanol (2.5 L)

-

Ethyl acetoacetate (650 g, 5 moles)

-

n-Butyl bromide (1-bromobutane) (750 g, 5.47 moles)

Procedure:

-

Preparation of Sodium Ethoxide: In a 5 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 2.5 L of absolute ethanol. Carefully add 115 g of metallic sodium in small pieces over a period of three to four hours. The reaction is exothermic and generates hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Reaction Mixture: Once all the sodium has dissolved to form sodium ethoxide, add 650 g of ethyl acetoacetate to the flask.

-

Alkylation: Start the stirrer and heat the solution to a gentle boil. Add 750 g of n-butyl bromide to the boiling solution over a period of approximately two hours.

-

Reflux: Continue to stir and heat the mixture under reflux until the reaction is complete. The completion of the reaction can be monitored by the cessation of sodium bromide precipitation.

-

Workup: Cool the reaction mixture to room temperature. Decant the solution from the precipitated sodium bromide. Wash the salt with 100 mL of absolute ethanol and add the washings to the main solution.

-

Solvent Removal: Remove the ethanol by distillation through a short column.

-

Purification: The crude residue is then purified by distillation under reduced pressure. Collect the fraction boiling at 112–117 °C/16 mmHg.

Expected Yield: 642–672 g of pure this compound.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the step-by-step mechanism of the acetoacetic ester synthesis of this compound.

References

Application of Ethyl 2-Acetylhexanoate in Claisen Condensation Reactions: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylhexanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its structure, featuring an acidic α-proton, makes it an excellent nucleophile in Claisen and related condensation reactions for the formation of new carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound in various Claisen condensation reactions, offering insights into its reactivity and synthetic utility.

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base.[1][2] The reaction proceeds via the formation of an enolate from an ester containing an α-hydrogen, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[2] this compound, with its α-proton situated between two carbonyl groups, is readily deprotonated to form a stabilized enolate, making it an ideal candidate for these transformations.

Application in Mixed Claisen Condensation